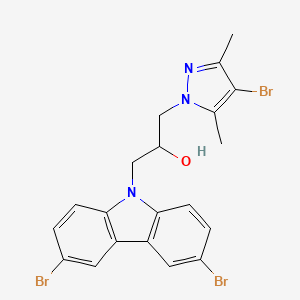

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

Description

The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol features a propan-2-ol backbone linking two aromatic systems: a 4-bromo-3,5-dimethyl-pyrazole and a 3,6-dibromo-carbazole.

Properties

IUPAC Name |

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Br3N3O/c1-11-20(23)12(2)26(24-11)10-15(27)9-25-18-5-3-13(21)7-16(18)17-8-14(22)4-6-19(17)25/h3-8,15,27H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNFCIANMZQSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Br3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001129643 | |

| Record name | 3,6-Dibromo-α-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312311-20-9 | |

| Record name | 3,6-Dibromo-α-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312311-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-α-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is a complex organic molecule that belongs to the pyrazole family. This compound exhibits potential biological activities that are of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by multiple bromine and methyl substituents, suggests possible interactions with various biological targets.

Molecular Formula

The molecular formula of the compound is .

Structural Features

The compound consists of:

- A pyrazole ring which is known for its diverse biological activities.

- A carbazole moiety , which is often associated with anti-cancer properties.

- Multiple bromine atoms that can enhance biological activity through halogen bonding.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 439.17 g/mol |

| Melting Point | Not yet determined |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not available |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine atoms can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds containing both pyrazole and carbazole structures exhibit significant anticancer properties. The mechanism often involves:

- Inhibition of cell proliferation through modulation of cell cycle regulatory proteins.

- Induction of apoptosis in cancer cells via mitochondrial pathways.

Antimicrobial Activity

Studies have shown that related pyrazole derivatives possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including:

- Cyclooxygenase (COX) : Involved in inflammatory responses.

- Protein kinases : Key regulators in cell signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | Potential COX and protein kinase inhibitors |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related pyrazole derivative in vitro against various cancer cell lines, including breast and lung cancer. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial properties were assessed using a disk diffusion method against Staphylococcus aureus and Escherichia coli. The compound showed zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations

Substituent Effects on Biological Activity: The phenylamino group in P7C3 facilitates neuroprotection via NAMPT-NAD+ pathway activation, enhancing neuronal survival . The dimethylamino group in Wiskostatin confers dynamin GTPase inhibition, critical for endocytosis regulation .

Bromination Patterns :

- The 3,6-dibromo-carbazole motif is conserved across all compounds, suggesting its role in π-π stacking or halogen bonding with targets.

- Additional bromination on the pyrazole (target compound) may enhance metabolic stability but reduce solubility.

Physicochemical Properties :

- The target compound’s higher molecular weight (~565 vs. ~450–500 for others) and bromine count suggest increased lipophilicity, which could improve blood-brain barrier penetration but limit aqueous solubility.

- Pyrazole’s methyl groups may reduce rotational freedom, stabilizing binding conformations.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, pyrazole and carbazole precursors are functionalized separately before linkage. Key steps include:

- Bromination of 3,5-dimethylpyrazole using N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-3,5-dimethylpyrazole .

- Coupling of the brominated pyrazole to a propan-2-ol bridge via nucleophilic substitution or Mitsunobu reactions .

- Dibromination of carbazole at the 3,6-positions using Br₂ in dichloromethane, followed by alkylation to attach the propan-2-ol moiety .

Purification often employs column chromatography (ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at δ ~2.2 ppm, aromatic protons in pyrazole/carbazole at δ 6.8–8.5 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~3250 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=O in related analogs) verify functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₀H₁₈Br₃N₃O).

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry (not directly reported but inferred from analogs like carbazole derivatives in ).

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂) .

- Stability : Sensitive to light and moisture due to bromine substituents. Store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalytic Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling between brominated intermediates .

- Temperature Control : Maintain reactions at –20°C to –15°C to suppress side reactions (e.g., over-bromination) .

- Byproduct Analysis : Monitor via TLC/HPLC and isolate using preparative chromatography .

Q. How do structural modifications (e.g., bromine position, methyl groups) influence biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 3,6-dichlorocarbazole derivatives ) and evaluate via:

- Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms.

- Cellular Uptake : Use fluorescent tagging to assess membrane permeability .

- Data Interpretation : Bromine at carbazole 3,6-positions enhances π-π stacking with biological targets, while methyl groups on pyrazole improve metabolic stability .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Experimental Reprodubility : Standardize assay conditions (e.g., cell lines, solvent controls).

- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values in vs. ).

- Mechanistic Studies : Use molecular docking to validate target binding modes .

Q. What environmental impacts arise from its use, and how are degradation pathways studied?

- Methodological Answer :

- Ecotoxicity Testing : Follow OECD guidelines for acute/chronic toxicity in model organisms (e.g., Daphnia magna) .

- Degradation Studies : Use LC-MS to track hydrolysis/oxidation products under UV light or microbial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.